4-Tridecen-7-yne, 1-(1-ethoxyethoxy)-, (4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is an organic compound with the molecular formula C17H30O2 It is characterized by the presence of an ethoxyethoxy group attached to a tridec-4-en-7-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne typically involves the reaction of appropriate alkyne and alkene precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the triple bond.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-(1-Ethoxyethoxy)tridec-4-en-7-yne involves its interaction with molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach and interact with its targets. The specific pathways involved depend on the context of its use, such as inhibition of enzymatic activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(E)-(1-Methoxyethoxy)tridec-4-en-7-yne: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-(1-Propoxyethoxy)tridec-4-en-7-yne: Contains a propoxy group, leading to different physical and chemical properties.
(E)-(1-Butoxyethoxy)tridec-4-en-7-yne: Features a butoxy group, which can affect its reactivity and applications.
Uniqueness
(E)-(1-Ethoxyethoxy)tridec-4-en-7-yne is unique due to its specific ethoxyethoxy group, which imparts distinct solubility and reactivity characteristics. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or in biological studies.
Properties
CAS No. |
61565-23-9 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(E)-1-(1-ethoxyethoxy)tridec-4-en-7-yne |
InChI |
InChI=1S/C17H30O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-17(3)18-5-2/h12-13,17H,4-8,11,14-16H2,1-3H3/b13-12+ |
InChI Key |
CJVKIEPXYQXRFT-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCC#CC/C=C/CCCOC(C)OCC |
Canonical SMILES |
CCCCCC#CCC=CCCCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.